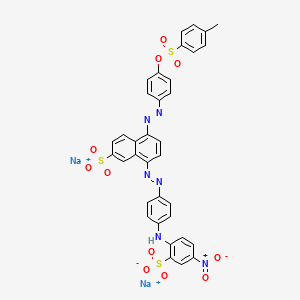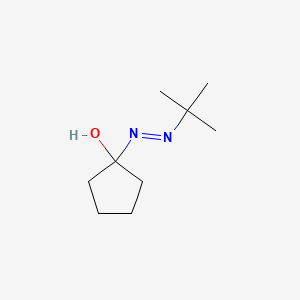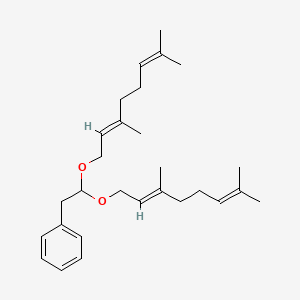![molecular formula C11H7N3O2S B13803213 5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 83327-55-3](/img/structure/B13803213.png)
5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo-thiazole core substituted with a 4-nitrophenyl group. The presence of this nitrophenyl group enhances the compound’s biological activity, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- typically involves the reaction of 2-aminobenzothiazole with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst. One efficient method employs polyethylene glycol-400 (PEG-400) as a green reaction medium and catalyst under microwave irradiation at 300 W or thermal heating at 90°C . This method provides rapid access to functionalized imidazo-thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of PEG-400 as a dual-purpose medium and catalyst can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with enhanced electron-withdrawing properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted imidazo-thiazole derivatives with diverse functional groups.
Scientific Research Applications
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antitubercular activity
Medicine: Potential therapeutic agent for the treatment of tuberculosis and other bacterial infections
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- involves its interaction with specific molecular targets. For instance, it targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth and survival.
Comparison with Similar Compounds
IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- can be compared with other imidazo-thiazole derivatives:
IMIDAZO(2,1-B)THIAZOLE,5-(2,4-DICHLOROPHENYL)-: Exhibits significant antitubercular activity with different substituents enhancing its efficacy.
BENZO-IMIDAZO(2,1-B)THIAZOLE CARBOXAMIDE DERIVATIVES: These compounds have shown potent activity against Mycobacterium tuberculosis and other bacterial strains.
The uniqueness of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- lies in its specific nitrophenyl substitution, which imparts distinct biological properties and enhances its potential as a therapeutic agent.
Properties
CAS No. |
83327-55-3 |
|---|---|
Molecular Formula |
C11H7N3O2S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-12-11-13(10)5-6-17-11/h1-7H |
InChI Key |
NSVRFJGCMMEEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















